3-(Boc-amino)-2-(4-bromophenyl)-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-2-(4-bromophenyl)-propanol is a chemical compound that features a Boc-protected amino group, a bromophenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-2-(4-bromophenyl)-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the bromophenyl group and the propanol moiety. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the protected amino alcohol.
Formation of the Propanol Backbone: The final step involves the reduction of the intermediate compound to form the propanol backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-2-(4-bromophenyl)-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Formation of 3-(Boc-amino)-2-(4-bromophenyl)propanone.
Reduction: Formation of 3-(Boc-amino)-2-phenylpropanol.
Substitution: Formation of 3-(Boc-amino)-2-(4-substituted phenyl)propanol.
Scientific Research Applications
3-(Boc-amino)-2-(4-bromophenyl)-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-2-(4-bromophenyl)-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-2-phenylpropanol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-(Boc-amino)-2-(4-chlorophenyl)-propanol: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
3-(Boc-amino)-2-(4-fluorophenyl)-propanol: Contains a fluorine atom, which can influence its biological activity and chemical properties.
Uniqueness
3-(Boc-amino)-2-(4-bromophenyl)-propanol is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and in the study of biochemical processes.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRUHCZHLYPPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.